![molecular formula C15H21NO3 B5857747 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine](/img/structure/B5857747.png)
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine
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Overview
Description
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperidine derivative that contains a benzoyl group and two methoxy groups attached to the benzene ring. DMMP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of pharmacology.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vivo and in vitro. In animal studies, this compound has been shown to induce a decrease in body weight and food intake, as well as an increase in liver weight and serum alanine aminotransferase levels. Additionally, this compound has been found to exhibit antinociceptive and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, this compound also has some limitations. It has been found to exhibit low solubility in water, which may limit its bioavailability in vivo. Additionally, this compound has been found to exhibit some toxicity in animal studies, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine. One area of interest is the development of this compound-based anticancer drugs. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases. Finally, the development of new synthesis methods for this compound may help to improve its bioavailability and reduce its toxicity in vivo.
Synthesis Methods
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine can be synthesized through a multi-step process involving the reaction of 1-(2,3-dimethoxyphenyl)propan-2-one with methylamine and formaldehyde. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound. This synthesis method has been reported to have high yield and purity, making it a viable option for large-scale production of this compound.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-7-9-16(10-8-11)15(17)12-5-4-6-13(18-2)14(12)19-3/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRWRKWCUUZCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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